N-(2,4-difluorophenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide
Overview
Description
N-(2,4-difluorophenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide is a synthetic organic compound characterized by the presence of fluorine atoms on its phenyl and benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide typically involves the following steps:
Formation of the Piperazine Derivative: The starting material, 4-(4-fluorobenzyl)piperazine, is synthesized by reacting piperazine with 4-fluorobenzyl chloride under basic conditions.
Acylation Reaction: The piperazine derivative is then acylated with 2-(2,4-difluorophenyl)acetyl chloride in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms on the phenyl and benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl or benzyl derivatives.
Scientific Research Applications
N-(2,4-difluorophenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Biology: The compound is used in biological assays to study its effects on cellular processes and receptor binding.
Industry: It may be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-2-[4-(4-chlorobenzyl)-1-piperazinyl]acetamide
- N-(2,4-difluorophenyl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide
Uniqueness
N-(2,4-difluorophenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and binding affinity. These properties make it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O/c20-15-3-1-14(2-4-15)12-24-7-9-25(10-8-24)13-19(26)23-18-6-5-16(21)11-17(18)22/h1-6,11H,7-10,12-13H2,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZHNDSYRDYLJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)CC(=O)NC3=C(C=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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